molecular formula C11H17N3O B2404005 2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide CAS No. 1218282-98-4

2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide

Cat. No.: B2404005
CAS No.: 1218282-98-4
M. Wt: 207.277
InChI Key: SWRJAKBKZRZPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide” is a chemical compound with the CAS number 1218282-98-4 . It is used in various chemical reactions and can be obtained from several suppliers .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which includes “this compound”, has been reported in the literature . The synthesis involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis and reactivity of compounds like 3-oxo-N-(pyridin-2-yl)butanamide, closely related to 2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide, have been explored in the context of heterocyclic compound formation. These compounds serve as precursors for the synthesis of various heterocyclic compounds, leveraging reactions with diketene and aromatic primary amines or 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate (Fadda et al., 2015).

Heterocyclic Synthesis

  • This compound and its derivatives have been utilized in the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives, as demonstrated by their reactions with various electrophilic reagents, aryl diazonium salts, and isothiocyanates. These syntheses are significant in the development of compounds with potential applications in fields like pharmaceuticals and materials science (Hafiz et al., 2011).

Antimicrobial and Antiviral Activities

  • Some synthesized heterocycles attached to a pyridinecarboxamide moiety, related to this compound, have exhibited antimicrobial and antibacterial activities. This underscores the potential of such compounds in the development of new antimicrobial agents, contributing to the ongoing research in combating various microbial infections (Darwish et al., 2010).

Enzymatic Synthesis and Pharmaceutical Application

  • In a notable study, the enzyme nitrile hydratase was used for the enantioselective preparation of 2-(pyrrolidine-1-yl)butanamide, a precursor to the active pharmaceutical ingredient levetiracetam. This showcases the application of such compounds in synthesizing key pharmaceutical ingredients through biocatalytic methods (Grill et al., 2021).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, including electrophilic substitution . These interactions can lead to changes in the target’s function, potentially influencing a variety of biological processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been found to exhibit substantial antiviral activity , suggesting that this compound may also have significant effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the compound’s action may be influenced by the environment in which it is synthesized or administered.

Properties

IUPAC Name

2-amino-N-(1-pyridin-2-ylethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-9(12)11(15)14-8(2)10-6-4-5-7-13-10/h4-9H,3,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRJAKBKZRZPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.